molecular formula C22H29N3O2S B10905641 4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide

4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide

Cat. No.: B10905641
M. Wt: 399.6 g/mol
InChI Key: UUTFBXJGDBMGGP-UHFFFAOYSA-N
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Description

4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a carbothioamide moiety

Preparation Methods

The synthesis of 4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide involves multiple steps. The synthetic route typically starts with the preparation of the 4,4-dimethyl-2,6-dioxocyclohexylidene intermediate, which is then reacted with an appropriate amine to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, 4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-N-phenylpiperidine-1-carbothioamide stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

4-[[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]methyl]-N-phenylpiperidine-1-carbothioamide

InChI

InChI=1S/C22H29N3O2S/c1-22(2)12-19(26)18(20(27)13-22)15-23-14-16-8-10-25(11-9-16)21(28)24-17-6-4-3-5-7-17/h3-7,15-16,26H,8-14H2,1-2H3,(H,24,28)

InChI Key

UUTFBXJGDBMGGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NCC2CCN(CC2)C(=S)NC3=CC=CC=C3)O)C

Origin of Product

United States

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